Home > Products > Screening Compounds P127553 > Methotrexate hydrate
Methotrexate hydrate - 6745-93-3

Methotrexate hydrate

Catalog Number: EVT-275410
CAS Number: 6745-93-3
Molecular Formula: C20H24N8O6
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methotrexate hydrate is a compound widely studied in various scientific research fields. Its significance stems from its role as an analog of folic acid, a fundamental component in cell growth and proliferation. [] This structural similarity allows methotrexate hydrate to interfere with crucial cellular processes, making it a valuable tool for studying cell growth, enzyme activity, and disease mechanisms. [] While commonly known for its therapeutic applications, this analysis will focus solely on its relevance and use in scientific research settings.

Future Directions
  • Drug Delivery Systems: Exploring novel drug delivery systems for methotrexate hydrate, such as nanoparticles and liposomes, holds promise for enhancing its efficacy and reducing potential off-target effects in research settings. [] These targeted delivery approaches could allow for more precise control over drug release and cellular uptake, enabling researchers to conduct more targeted and controlled experiments.
  • Combination Therapies: Investigating the synergistic effects of methotrexate hydrate in combination with other therapeutic agents could lead to new treatment modalities for various diseases. [] Understanding the molecular mechanisms underlying these interactions could open new avenues for developing more effective treatments with fewer side effects.
  • Personalized Medicine: Research into the genetic factors influencing an individual's response to methotrexate hydrate could pave the way for personalized medicine approaches. [] Identifying genetic markers associated with drug efficacy and toxicity could allow for tailored treatments and improved outcomes in research settings.

7-Hydroxymethotrexate

Relevance: 7-Hydroxymethotrexate is a structurally-related compound to Methotrexate hydrate, formed by the metabolic process of Methotrexate in the body. It retains a similar core structure to Methotrexate but with an added hydroxyl group. [] (https://www.semanticscholar.org/paper/2fabd80baaaae53c60091650326d3c20dd27147f)

Leucovorin (Folinic Acid)

Relevance: While not structurally identical to Methotrexate hydrate, Leucovorin is functionally related due to its role in the folate pathway. Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for folate metabolism. Leucovorin bypasses this enzymatic block, providing cells with the necessary folates for survival and proliferation. [, , , , , , , ] (https://www.semanticscholar.org/paper/8f342f75b6114d7b71ecfeaa40b5d66688deb8b8) (https://www.semanticscholar.org/paper/726541298ef08f0704c83e4d41d889809e1cce3a) (https://www.semanticscholar.org/paper/193d1a441b249d1f0661f54e1616f8782b97199c) (https://www.semanticscholar.org/paper/482c2d3e1b74e6d071d629b35840fd867bbd10ff) (https://www.semanticscholar.org/paper/be6844c788b6a9bac14579a0ffcb7ca22b46ea15) (https://www.semanticscholar.org/paper/b7d2a245fd4b1c7692afe89b52bf513e3cb1ef6e) (https://www.semanticscholar.org/paper/a0188d2cb1523620af5e7889790c773479b95e36) (https://www.semanticscholar.org/paper/4178de5b79f32b35d315ead24a38c3d9f23b29bf)

Curcumin

Relevance: The research paper discusses the co-encapsulation of Curcumin and Methotrexate within niosomes to enhance their combined anticancer effects against colorectal cancer cells. This approach aimed to improve drug delivery and therapeutic efficacy. Although not structurally related to Methotrexate hydrate, Curcumin is relevant in this context due to its co-administration with the drug. [] (https://www.semanticscholar.org/paper/a7783b93c6d273220d8579bf65336ad19285aa99)

Glucarpidase

Relevance: Glucarpidase serves as a rescue agent for managing severe Methotrexate toxicity, especially in cases of delayed Methotrexate clearance. Although not structurally similar to Methotrexate hydrate, Glucarpidase is clinically relevant due to its ability to counteract Methotrexate's toxic effects. [, , , , ] (https://www.semanticscholar.org/paper/e740f4dd73ea069473376dab2662ca55f359cced) (https://www.semanticscholar.org/paper/21d48c0dbe5734527d041f3f4e7bdae2b621c447) (https://www.semanticscholar.org/paper/d416f501938a69a049bcaee317604f295ca0ccfb) (https://www.semanticscholar.org/paper/ad326babfdc4f5555f694d3cf2a6d59cf1b594b1) (https://www.semanticscholar.org/paper/726541298ef08f0704c83e4d41d889809e1cce3a)

Piperacillin-Tazobactam

Relevance: While structurally unrelated to Methotrexate hydrate, Piperacillin-tazobactam is mentioned in the context of a significant drug interaction with high-dose Methotrexate. The study cautions against their concomitant use due to the risk of delayed Methotrexate clearance and increased toxicity. [] (https://www.semanticscholar.org/paper/193d1a441b249d1f0661f54e1616f8782b97199c)

Ascorbyl Palmitate

Relevance: Although not structurally related to Methotrexate hydrate, Ascorbyl palmitate is mentioned for its inclusion in a liposomal formulation of Methotrexate. It acts as an antioxidant to enhance the stability of Methotrexate. [] (https://www.semanticscholar.org/paper/f6c781d76ff045cca59698d57f9bbda4d8690d25)

Overview

Methotrexate hydrate is a potent antineoplastic agent primarily used in the treatment of various cancers and autoimmune diseases. It is a derivative of folic acid and functions as an antimetabolite, inhibiting the metabolism of folate, which is crucial for DNA synthesis. Methotrexate hydrate is classified as a chemotherapy drug and is also utilized in lower doses for treating conditions such as rheumatoid arthritis and psoriasis.

Source

Methotrexate was first synthesized in the 1940s and has since become a cornerstone in cancer therapy. It is derived from a series of chemical reactions involving the precursor compounds related to pteridine and glutamic acid. The hydrate form indicates that the compound contains water molecules integrated into its crystalline structure, affecting its physical properties and solubility.

Classification
  • Chemical Classification: Antimetabolite
  • Pharmacological Classification: Antineoplastic agent
  • Chemical Formula: C₁₆H₁₉N₇O₆S (for methotrexate) with hydration indicating additional water molecules.
Synthesis Analysis

The synthesis of methotrexate involves several chemical reactions. A notable method includes the reaction of 2,4,5,6-tetraaminopyrimidine sulfate with 1,1,3-tribromoacetone in the presence of zinc salts. This process can be summarized as follows:

  1. Initial Reaction: The tetraaminopyrimidine reacts with tribromoacetone to form an intermediate compound.
  2. Purification Steps: The crude product undergoes purification through multiple recrystallization steps involving adjustments to pH using hydrochloric acid and ammonium hydroxide.
  3. Final Crystallization: Acetone is added to facilitate the crystallization of pure methotrexate hydrate from the aqueous solution.

This method allows for high purity yields essential for therapeutic applications .

Molecular Structure Analysis

The molecular structure of methotrexate features several functional groups that contribute to its biological activity:

  • Pyrimidine Ring: Central to its structure, providing the base for antimetabolite activity.
  • Glutamic Acid Moiety: Enhances solubility and facilitates transport into cells.
  • Carboxyl Groups: Important for binding interactions with target enzymes.

Structural Data

  • Molecular Weight: Approximately 459.5 g/mol
  • Melting Point: Methotrexate hydrate typically melts around 200°C.

The three-dimensional conformation of methotrexate can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to provide insights into its interactions at the molecular level .

Chemical Reactions Analysis

Methotrexate undergoes various chemical reactions that are crucial for its pharmacological effects:

  1. Enzymatic Hydrolysis: Methotrexate can be metabolized by hepatic enzymes to produce active metabolites such as 7-hydroxymethotrexate.
  2. Binding Reactions: The drug binds competitively to dihydrofolate reductase, inhibiting the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.

These reactions underscore methotrexate's role as an antimetabolite in cancer therapy .

Mechanism of Action

Methotrexate exerts its therapeutic effects primarily through the inhibition of dihydrofolate reductase. This enzyme is critical in the folate pathway, which is essential for synthesizing nucleotides necessary for DNA replication and repair.

Process Details

  1. Inhibition of Dihydrofolate Reductase: By blocking this enzyme, methotrexate reduces the availability of tetrahydrofolate.
  2. Impairment of Nucleotide Synthesis: This leads to decreased synthesis of purines and pyrimidines, ultimately inhibiting cell proliferation—particularly in rapidly dividing cancer cells.

The effectiveness of methotrexate in various cancers is attributed to this mechanism, making it a vital agent in chemotherapy regimens .

Physical and Chemical Properties Analysis

Methotrexate hydrate possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels.
  • Stability: Sensitive to light and should be stored away from direct sunlight.

Relevant Data

  • pH Range for Stability: Optimal stability occurs at pH levels between 5 and 7.
  • Decomposition Temperature: Begins decomposing at temperatures above 250°C.

These properties are crucial for formulating methotrexate into pharmaceutical preparations .

Applications

Methotrexate hydrate is widely used in both clinical and research settings:

  • Cancer Treatment: Effective against various types of leukemia, lymphoma, breast cancer, and osteosarcoma.
  • Autoimmune Disorders: Used at lower doses for conditions like rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
  • Research Applications: Employed in studies related to drug metabolism, cytotoxicity assays, and therapeutic monitoring.

The versatility of methotrexate hydrate makes it an invaluable compound in modern medicine .

Molecular Mechanisms of Action in Disease Modulation

Inhibition of Dihydrofolate Reductase (DHFR): Structural and Functional Dynamics

Methotrexate hydrate (MTX) exerts its primary therapeutic effect through high-affinity competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular folate metabolism. The molecular structure of MTX, characterized by a 2,4-diaminopteridine ring and glutamate residue, confers a 1000-fold greater binding affinity for DHFR compared to its natural substrate, dihydrofolate (DHF). This potent inhibition occurs through a slow, tight-binding mechanism where the initial enzyme-inhibitor complex undergoes conformational isomerization to form an exceptionally stable complex with dissociation half-lives exceeding hours under physiological conditions [3] [8].

X-ray crystallography studies reveal that MTX binding induces significant dynamic dysfunction within DHFR's catalytic architecture. When MTX occupies the active site, it disrupts the natural μs-ms timescale conformational switching between the "closed" and "occluded" states essential for DHFR's catalytic cycle. Specifically, MTX binding decouples global motions in the Met20 loop (residues 9-23) and F-G loop (residues 117-131), which normally facilitate product release and cofactor exchange. This dynamic perturbation effectively "freezes" the enzyme in a non-productive state, preventing the reduction of DHF to tetrahydrofolate (THF) [2] [5].

The Glu-30 residue in human DHFR plays a pivotal role in MTX binding through electrostatic stabilization of the pteridine ring. Mutational studies demonstrate that substitutions at position 31 (e.g., F31R) synergize with other active site mutations (e.g., Q35E) to reduce MTX binding affinity by >650-fold. This resistance mechanism involves disruption of van der Waals contacts with the p-aminobenzoic acid moiety and the emergence of multiple conformers of residue Arg-31, leading to decreased binding stability and increased dissociation rates. These structural insights explain how specific mutations confer clinical resistance while maintaining sufficient enzymatic activity for cellular function [5] [8].

Table 1: Key Structural Interactions in DHFR-MTX Complex

DHFR ResidueInteraction TypeMTX MoietyFunctional Consequence
Glu-30Electrostatic/H-bondPteridine ringHigh-affinity stabilization
Phe-31Van der Waalsp-ABA ringHydrophobic anchoring
Phe-34Stacking interactionPteridine ringConformational constraint
Arg-70H-bondingα-carboxyl glutamateCharge neutralization
Leu-67Hydrophobic contactPteridine ringBinding pocket closure

Role of Polyglutamation in Intracellular Retention and Activity Amplification

The post-translational polyglutamation of MTX represents a critical activation mechanism that enhances both intracellular retention and target engagement. This metabolic modification is catalyzed by folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues through γ-peptide linkages to the native glutamate moiety of MTX. The resulting methotrexate polyglutamates (MTX-Glun; where n=2-5) exhibit dramatically altered biochemical properties compared to the parent compound [3] [10].

Polyglutamation significantly enhances intracellular retention by increasing molecular charge and molecular weight, effectively trapping MTX within cells. Research using ZR-75-B human breast cancer cells demonstrates that MTX-Glu4-5 derivatives remain intracellularly bound at 77% and >100% of original levels after 24 hours in drug-free medium, respectively. In contrast, unconjugated MTX disappears by >90% within one hour. This prolonged retention creates a sustained antifolate effect even after systemic clearance, enabling intermittent dosing regimens in clinical practice [3] [10].

The binding kinetics to DHFR undergo substantial modification with polyglutamation. MTX-Glu1 and MTX-Glu2 exhibit relatively rapid dissociation from DHFR with half-lives of 12 and 30 minutes, respectively. However, MTX-Glu4-5 form exceptionally stable complexes with dissociation half-lives exceeding 100-120 minutes. This kinetic stabilization results from additional electrostatic interactions between the polyglutamate chain and positively charged residues surrounding the DHFR active site. Consequently, higher polyglutamates require five-fold higher concentrations of competing folates for displacement compared to monoglutamated MTX [3] [6].

The inhibitory potency against various folate-dependent enzymes increases proportionally with the number of glutamate residues. While MTX-Glu1 primarily inhibits DHFR, MTX-Glu3-5 exhibit expanded activity against thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICARFT). This multi-enzyme targeting disrupts de novo purine and pyrimidine biosynthesis at multiple points, significantly amplifying the antimetabolite effect beyond DHFR inhibition alone [3] [10].

Table 2: Influence of Polyglutamation State on MTX Pharmacodynamics

Glutamation StateIntracellular t½DHFR Dissociation t½Primary Enzymatic Targets
MTX-Glu1<1 hour12 minDHFR
MTX-Glu2~6 hours30 minDHFR
MTX-Glu3~24 hours102 minDHFR, AICARFT
MTX-Glu4>48 hours108 minDHFR, TS, AICARFT
MTX-Glu5>72 hours120 minDHFR, TS, AICARFT

Disruption of Folate Metabolism: Implications for DNA/RNA Synthesis Inhibition

The strategic disruption of folate metabolism represents the cornerstone of MTX's antineoplastic activity. By inhibiting DHFR, MTX initiates a biochemical cascade that depletes intracellular pools of reduced folates, particularly 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and 10-formyltetrahydrofolate (10-CHO-THF). These folate cofactors serve as essential carbon donors in de novo nucleotide biosynthesis, and their deficiency creates profound biosynthetic bottlenecks [2] [8].

The most consequential disruption occurs in the thymidylate synthesis cycle. MTX-induced THF depletion impairs the reoxidation of dihydrofolate produced by thymidylate synthase (TS). Normally, DHFR rapidly regenerates THF from DHF, but MTX inhibition creates a metabolic trap where DHF accumulates while THF pools diminish. This starves TS of its necessary cofactor 5,10-CH₂-THF, halting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting thymineless state leads to uracil misincorporation into DNA, DNA strand breaks, and activation of apoptotic pathways through the ATR-Chk1 DNA damage response [4] [8].

Concurrently, MTX polyglutamates directly inhibit de novo purine biosynthesis through blockade of two transformylation reactions: (1) AICAR transformylase (AICARFT), which catalyzes the final step in purine ring assembly, and (2) glycinamide ribonucleotide transformylase (GARFT), which mediates an early commitment step. The inhibition of AICARFT causes accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a purine biosynthesis intermediate with important secondary effects on adenosine signaling. The combined inhibition of purine and pyrimidine pathways creates synergistic cytotoxicity in rapidly dividing cells by inducing S-phase arrest and replication stress [4] [8].

The intracellular retention of MTX polyglutamates creates a prolonged antimetabolite effect that persists beyond detectable plasma concentrations. This explains the schedule-dependent cytotoxicity observed in clinical applications, where prolonged low-dose exposure often proves more effective than bolus administration. Erythrocyte MTX polyglutamate concentrations serve as useful pharmacodynamic markers that correlate with both therapeutic effects in autoimmune conditions and tumor response in chemotherapy regimens [10].

Table 3: Folate-Dependent Pathways Disrupted by MTX

Biosynthetic PathwayKey Enzyme(s) AffectedEssential Cofactor DepletedDownstream Consequence
Thymidylate synthesisThymidylate synthase (TS)5,10-methylenetetrahydrofolatedTMP deficiency, DNA fragmentation
Purine synthesisAICAR transformylase, GAR transformylase10-formyltetrahydrofolateIMP/AMP/GMP deficiency, ZMP accumulation
Methionine cycleMethionine synthase5-methyltetrahydrofolateHomocysteine accumulation, impaired methylation
Mitochondrial protein synthesisMitochondrial aminoacyl-tRNA synthetasesFormyl-tetrahydrofolateImpaired oxidative phosphorylation

Adenosine-Mediated Anti-Inflammatory Pathways in Autoimmune Disorders

Beyond its antiproliferative effects, methotrexate hydrate exhibits potent anti-inflammatory properties through adenosine-dependent mechanisms that predominate at low doses used for autoimmune diseases. The adenosine release pathway originates from MTX's inhibition of AICAR transformylase (AICARFT), which causes progressive accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) in treated cells. Elevated intracellular AICAR inhibits AMP deaminase, leading to increased AMP availability for extracellular conversion to adenosine by ecto-5'-nucleotidase (CD73) [4] [7] [9].

Extracellular adenosine functions as a potent immunomodulator by engaging four G-protein coupled receptors (A₁, A₂A, A₂B, and A₃) differentially expressed on immune cells. The A₂A receptor subtype, with its high affinity for adenosine, mediates the most significant anti-inflammatory effects through adenylate cyclase activation and subsequent cAMP elevation. This signaling cascade suppresses neutrophil adhesion to endothelial cells, inhibits phagocyte oxidative burst, reduces natural killer cell cytotoxicity, and diminishes dendritic cell maturation. Additionally, adenosine A₂A receptor engagement on macrophages promotes a shift toward an M2 anti-inflammatory phenotype characterized by increased IL-10 and TGF-β production while decreasing TNF-α, IL-12, and other pro-inflammatory cytokines [4] [7].

The adenosine hypothesis of MTX's anti-inflammatory action is supported by several lines of evidence: (1) coadministration of adenosine receptor antagonists (e.g., theophylline) reverses MTX's benefit in rheumatoid arthritis patients; (2) MTX treatment increases adenosine concentrations in inflammatory exudates up to 10-fold; and (3) mice lacking adenosine A₂A receptors show complete resistance to MTX's anti-inflammatory effects. Notably, this adenosine-mediated pathway operates independently of DHFR inhibition at low MTX concentrations (0.01-0.1 μM), explaining the differential effects observed in autoimmune versus oncological applications [4] [7] [9].

Adenosine signaling also influences endothelial function and angiogenesis, contributing to MTX's efficacy in angiogenesis-dependent conditions like psoriasis. Activation of adenosine A₂A receptors on endothelial cells reduces vascular endothelial growth factor (VEGF) expression and inhibits TNF-α-induced expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin). Furthermore, adenosine inhibits neutrophil-endothelial adhesion and transendothelial migration, significantly reducing leukocyte infiltration at inflammatory sites. These vascular effects contribute to the reduced synovial hyperplasia observed in rheumatoid arthritis and decreased epidermal thickness in psoriatic lesions following MTX therapy [4] [9].

Table 4: Adenosine Receptor-Mediated Anti-Inflammatory Effects

Receptor SubtypeImmune Cell ExpressionSignaling PathwayImmunological Effect
A2AMacrophages, Neutrophils, T cells↑ cAMP, PKA activationInhibits TNF-α, IL-12; Promotes IL-10
A3Eosinophils, Mast cells↓ cAMP, PLC activationInhibits degranulation, chemotaxis
A1Dendritic cells, Monocytes↓ cAMP, MAPK modulationInhibits antigen presentation, cytokine release
A2BMacrophages, Dendritic cells↑ cAMP, EPAC activationPromotes angiogenic factors in chronic inflammation

Properties

CAS Number

6745-93-3

Product Name

Methotrexate hydrate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C20H24N8O6

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Solubility

Soluble in DMSO

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.